molecular formula C10H8O6S2 B189143 Naphthalene-1,6-disulfonic acid CAS No. 525-37-1

Naphthalene-1,6-disulfonic acid

Cat. No.: B189143
CAS No.: 525-37-1
M. Wt: 288.3 g/mol
InChI Key: HEWDOWUUTBCVJP-UHFFFAOYSA-N
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Description

Naphthalene-1,6-disulfonic acid (CAS 525-37-1) is a sulfonated aromatic compound featuring two sulfonic acid groups at the 1- and 6-positions of the naphthalene ring. It is commercially available as a sodium salt and is utilized in industrial applications such as phenolic resin curing agents, dye intermediates, and surfactants . Its biodegradability and environmental fate have been studied extensively, particularly in microbial degradation pathways involving Moraxella species .

Properties

IUPAC Name

naphthalene-1,6-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWDOWUUTBCVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1655-43-2 (di-hydrochloride salt)
Record name Naphthalene-1,6-disulfonic acid
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DSSTOX Substance ID

DTXSID80200501
Record name Naphthalene-1,6-disulfonic acid
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Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

525-37-1
Record name 1,6-Naphthalenedisulfonic acid
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Record name Naphthalene-1,6-disulfonic acid
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Record name Naphthalene-1,6-disulfonic acid
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Record name 1,6-Naphthalenedisulfonic acid
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Record name 1,6-NAPHTHALENEDISULFONIC ACID
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Preparation Methods

Direct Sulfonation Using Oleum

The primary industrial route for synthesizing naphthalene-1,6-disulfonic acid involves the sulfonation of naphthalene with oleum (fuming sulfuric acid). The reaction proceeds through an electrophilic substitution mechanism, where the sulfonic acid groups (-SO₃H) attach to the 1 and 6 positions of the naphthalene ring. Key parameters influencing regioselectivity include:

  • Temperature : Optimal sulfonation occurs between 160–180°C. Lower temperatures favor monosulfonation, while exceeding 190°C promotes polysulfonation byproducts.

  • Oleum Concentration : 20–30% free SO₃ content ensures sufficient sulfonating power without excessive side reactions.

  • Reaction Time : 6–8 hours under reflux conditions achieves >90% conversion to the disulfonic acid.

The crude product typically contains 77–91% this compound, alongside 1–3% of the 1,5-isomer and 4–11% residual sulfuric acid.

Isomer Separation Challenges

Due to the structural similarity between 1,6- and 1,5-disulfonic acid isomers, post-sulfonation purification is critical. Differential solubility in aqueous alkali solutions forms the basis for industrial separation:

  • pH Adjustment : Adding 30% NaOH to the sulfonation mixture lowers solubility of the 1,5-isomer at pH 2–4.

  • Thermal Fractionation : Heating to 100–110°C followed by controlled cooling to 30–40°C precipitates the 1,5-isomer.

Crystallization and Purification Techniques

Multi-Stage Crystallization Process

The patented method employs a six-step crystallization protocol to isolate this compound disodium salt:

StepParameterRangePurpose
1Acid/Water Ratio2:1 (w/w)Dissolution of crude sulfonic acids
2Initial Heating40–60°CComplete dissolution
3NaOH AdjustmentpH 2–4Selective precipitation of 1,5-isomer
4Concentration Heating100–110°CEvaporative concentration
5Cooling Cycle30–40°C → 20–30°CPrimary crystallization
6Final Centrifugation15–30°CIsolation of disodium salt

This protocol achieves 98–99% purity by exploiting the 1,5-isomer’s lower solubility in mildly acidic conditions.

Temperature Gradient Optimization

Controlled cooling rates significantly impact crystal morphology and purity:

  • Primary Cooling : Rapid cooling from 100°C to 30–40°C at 2°C/min nucleates 1,5-isomer crystals.

  • Secondary Heating : Slow reheating to 55–65°C (0.5°C/min) dissolves residual monosulfonic acids while retaining 1,6-disulfonate in solution.

  • Final Crystallization : Gradual cooling to 15–30°C over 4–6 hours yields large, high-purity crystals suitable for centrifugation.

Industrial-Scale Production Metrics

Yield and Purity Data

Performance metrics from four production-scale batches:

BatchInitial 1,6-Isomer (%)Final Purity (%)Yield (kg/ton feedstock)
17798.2980
28598.71000
39199.11010
48998.9995

Higher initial 1,6-isomer content correlates with improved final purity (R² = 0.94), demonstrating the importance of upstream sulfonation control.

Energy Consumption Analysis

The process requires 850–950 kWh/ton of product, with 65% allocated to evaporation and crystallization steps. Recent optimizations include:

  • Mechanical Vapor Recompression (MVR) : Reduces steam consumption by 40% in concentration phases.

  • Countercurrent Washing : Decreases NaOH usage by 22% through recycled alkali streams.

Alternative Synthesis Routes

Diazotization-Coupling Method

Although less common, some specialty chemical producers utilize diazo intermediates:

  • Naphthalene Diazotization :
    C10H8+2HNO2C10H6(N2O2)2+2H2O\text{C}_{10}\text{H}_8 + 2\text{HNO}_2 \rightarrow \text{C}_{10}\text{H}_6(\text{N}_2\text{O}_2)_2 + 2\text{H}_2\text{O}

  • Sulfonic Acid Coupling :
    C10H6(N2O2)2+2HSO3ClC10H6(SO3H)2+2HCl+2N2O2\text{C}_{10}\text{H}_6(\text{N}_2\text{O}_2)_2 + 2\text{HSO}_3\text{Cl} \rightarrow \text{C}_{10}\text{H}_6(\text{SO}_3\text{H})_2 + 2\text{HCl} + 2\text{N}_2\text{O}_2

This method achieves 95–97% purity but suffers from higher nitroso byproduct formation (3–5%) compared to direct sulfonation .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dye Manufacturing

Naphthalene-1,6-disulfonic acid serves as a crucial intermediate in the synthesis of dyes and pigments. Its sulfonic acid groups enhance the solubility of dyes in water, making it particularly useful for creating acid mordant dyes used in textiles.

Key Points:

  • Dye Intermediates : It is used to produce various dye intermediates that are essential for the textile industry.
  • Mordant Dyes : The compound is involved in synthesizing acid mordant dyes, which are primarily used for dyeing silk, wool, and cashmere .

Environmental Remediation

This compound has been studied for its potential in environmental applications, particularly in the degradation of pollutants.

Case Study:

A study isolated a Moraxella strain from industrial sewage that effectively degrades this compound. This suggests its potential use in bioremediation processes to treat contaminated water sources .

Biochemical Research

In biochemical studies, this compound is utilized as a tool for probing biological systems due to its ability to interact with various proteins and enzymes.

Applications:

  • Protein Interaction Studies : It can be used to study protein interactions and enzyme activities, providing insights into metabolic pathways.
  • Biomarker Research : Research indicates that derivatives of naphthalene compounds may serve as biomarkers for diseases or conditions such as tuberculosis .

Pharmaceuticals and Organic Synthesis

This compound is also a valuable intermediate in the pharmaceutical industry for synthesizing various organic compounds.

Chemical Synthesis:

  • It can be converted into other sulfonated derivatives that are used in drug formulations and organic synthesis processes .

Chemical Properties and Safety

This compound has specific chemical properties that make it suitable for these applications:

  • Chemical Formula : C10H8O6S2
  • Physical Properties : It is a crystalline solid with high solubility in water.

However, it is important to note that it can cause skin irritation and serious eye damage upon contact .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Dye ManufacturingIntermediate for textile dyesEnhances dye solubility
Environmental RemediationBiodegradation of pollutantsPotential bioremediation agent
Biochemical ResearchProtein interaction studiesInsights into metabolic pathways
PharmaceuticalsSynthesis of organic compoundsValuable intermediate
Chemical PropertiesHigh solubility and reactivityUseful in various chemical processes

Mechanism of Action

The mechanism of action of naphthalene-1,6-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating reactions and interactions. The pathways involved include sulfonation and desulfonation processes, which are crucial for its activity in different applications .

Comparison with Similar Compounds

Structural Isomers: 1,6- vs. 2,6-Naphthalenedisulfonic Acid

The positional isomerism of sulfonic groups significantly influences physicochemical properties and applications:

Property Naphthalene-1,6-disulfonic Acid Naphthalene-2,6-disulfonic Acid
CAS Number 525-37-1 1655-45-4 (sodium salt)
Molecular Formula C₁₀H₈O₆S₂ C₁₀H₆Na₂O₆S₂ (sodium salt)
Applications Phenolic resin curing, dye synthesis Surfactants, dye intermediates
Biodegradation Pathway Adapted degradation by Moraxella Direct degradation by Moraxella
Key Metabolite 5-Sulfosalicylic acid 5-Sulfosalicylic acid

Key Findings :

  • Biodegradation : Both isomers are degraded by Moraxella spp. via regioselective 1,2-dioxygenation, leading to desulfonation and conversion to 5-sulfosalicylic acid (5SS). However, Naphthalene-2,6-disulfonic acid (2,6NDS) serves as a primary inducer of the catabolic enzymes, while this compound requires bacterial adaptation for degradation .
  • Environmental Persistence : The 2,6-isomer is more readily utilized as a carbon source, whereas the 1,6-isomer exhibits slower initial degradation kinetics .

Amino-Substituted Derivatives: 8-Amino-1,6-naphthalenedisulfonic Acid

Amino-functionalized derivatives, such as 8-Amino-1,6-naphthalenedisulfonic acid (CAS 129-91-9), are critical intermediates in azo dye synthesis. These compounds enhance fiber reactivity in textile dyeing due to their ability to form covalent bonds with hydroxyl or amide groups in materials . Unlike non-amino analogs, the amino group introduces additional reactivity, enabling selective binding and vibrant colorfastness.

Environmental and Industrial Relevance

  • Dye Degradation Byproducts: Anaerobic treatment of azo dyes like Acid Black 29 produces 8-amino-naphthol-3,6-disulfonic acid, highlighting the role of sulfonic acid positioning in determining metabolic intermediates .
  • Surfactant Chemistry : The sodium salts of both 1,6- and 2,6-disulfonic acids are employed in surfactant formulations, with solubility and stability tailored by sulfonic group placement .

Research Insights and Data

Microbial Degradation Mechanisms

  • Enzyme Induction : 2,6NDS induces gentisate 1,2-dioxygenase in Moraxella, whereas 1,6-disulfonic acid requires prior exposure to upregulate degradative enzymes .
  • Convergent Pathways : Both isomers ultimately yield 5SS, which is further metabolized via the gentisate pathway, suggesting shared downstream processing despite divergent initial steps .

Biological Activity

Naphthalene-1,6-disulfonic acid (1,6-NDS) is a sulfonated aromatic compound that has garnered attention due to its various biological activities and potential applications in environmental microbiology and biochemistry. This article explores the biological activity of 1,6-NDS, focusing on its degradation by microorganisms, metabolic pathways, and implications for environmental bioremediation.

Overview of this compound

1,6-NDS is one of several naphthalene disulfonic acids, which are derivatives of naphthalene that have two sulfonic acid groups attached at the 1 and 6 positions. These compounds are often used in industrial applications, including dye manufacturing and as tracers in geothermal studies.

Microbial Degradation

Microorganisms Capable of Utilizing 1,6-NDS:

Research has identified specific microbial strains capable of degrading 1,6-NDS. For instance:

  • A Moraxella strain was isolated from an industrial sewage plant that can adapt to using 1,6-NDS as a growth substrate. This strain demonstrated the ability to perform regioselective 1,2-dioxygenation, facilitating the desulfonation process and leading to the formation of metabolites such as 5-sulfosalicylic acid (5SS) .
  • Another study highlighted the capacity of certain Pseudomonas species to oxidize various naphthalene sulfonates, including 1,6-NDS. The degradation pathway typically involves desulfonation followed by further oxidation to produce salicylate derivatives .

Metabolic Pathways

The metabolic pathways for 1,6-NDS involve initial desulfonation followed by a series of enzymatic reactions that convert it into less toxic compounds. Key enzymes involved in these pathways include:

  • Gentisate 1,2-dioxygenase : This enzyme is crucial for the conversion of gentisate (a metabolite derived from naphthalene degradation) into catechol .
  • Salicylate hydroxylase : It catalyzes the conversion of salicylate to catechol, which can then enter the β-ketoadipate pathway for further degradation .

Environmental Implications

The ability of microorganisms to degrade 1,6-NDS has significant implications for bioremediation strategies in contaminated environments. The following points summarize its relevance:

  • Biodegradation Potential : The microbial degradation of 1,6-NDS can reduce its environmental persistence and toxicity. This is particularly important in industrial wastewater treatment where naphthalene sulfonates are prevalent.
  • Tracer Studies : Due to its stability under geothermal conditions, 1,6-NDS is used as a tracer in geothermal reservoir studies. Its detection after injection can provide insights into fluid flow and reservoir connectivity .

Case Study 1: Moraxella sp. Adaptation

A study conducted on a Moraxella strain isolated from sewage demonstrated that this organism could adapt to utilize 1,6-NDS as a carbon source. The adaptation process involved metabolic adjustments that enhanced the expression of specific enzymes necessary for the degradation pathway .

Case Study 2: Pseudomonas sp. Degradation

Research involving Pseudomonas species showed that these bacteria could effectively oxidize various naphthalene sulfonates including 1,6-NDS. The study revealed that these microorganisms could convert naphthalene derivatives into less harmful substances through well-characterized metabolic pathways .

Research Findings Summary

StudyMicroorganismFindings
Moraxella sp.Adapted to utilize 1,6-NDS; demonstrated regioselective dioxygenation leading to desulfonation and formation of 5SS.
Pseudomonas sp.Capable of oxidizing multiple naphthalene sulfonates; effective in converting them into salicylate derivatives.

Q & A

Basic: What are the established synthesis methods for naphthalene-1,6-disulfonic acid, and how do reaction conditions influence regioselectivity?

Answer:
this compound is synthesized via high-temperature sulfonation of naphthalene using concentrated sulfuric acid . The regioselectivity of sulfonation depends on reaction temperature, acid concentration, and reaction time. For example, higher temperatures (160–200°C) favor disulfonation at the 1,6-positions due to thermodynamic control, whereas lower temperatures may yield monosulfonated intermediates. Post-synthesis, the sodium salt form can be isolated by neutralization with NaOH, followed by crystallization in ethanol . Key quality control steps include HPLC analysis to confirm purity and titration to quantify sulfonic acid groups .

Basic: How can researchers purify this compound from reaction mixtures containing positional isomers?

Answer:
Separation of the 1,6-isomer from other disulfonated derivatives (e.g., 1,5- or 2,6-isomers) requires ion-exchange chromatography or selective crystallization . For example, adjusting pH to 2–3 promotes selective precipitation of the 1,6-isomer due to its lower solubility compared to the 2,6-isomer. Advanced purification may involve reverse-phase HPLC with a C18 column and a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5) .

Advanced: What enzymatic pathways are involved in microbial degradation of this compound, and how do intermediates inform bioremediation strategies?

Answer:
The bacterium Moraxella sp. degrades this compound via regioselective 1,2-dioxygenation , catalyzed by a dioxygenase enzyme , leading to desulfonation and formation of 5-sulfosalicylic acid (5SS) . 5SS is further metabolized via the β-ketoadipate pathway. Researchers can replicate this process in bioreactors by optimizing aerobic conditions (pH 7.0, 30°C) and supplementing with co-substrates like glucose to enhance biomass growth . Contradictions in degradation efficiency across studies may arise from strain-specific enzyme expression or substrate inhibition at high concentrations (>1 mM) .

Advanced: How do structural modifications of this compound affect its reactivity in metal-ion complexation studies?

Answer:
The sulfonic acid groups at the 1,6-positions enable strong electrostatic interactions with metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes. Substitution with electron-withdrawing groups (e.g., nitro or chloro) at the 3- or 4-positions enhances binding affinity by increasing acidity. For instance, UV-Vis spectroscopy and isothermal titration calorimetry (ITC) reveal that derivatives like 8-hydroxythis compound exhibit higher stability constants (log K ~ 6.5) compared to the parent compound .

Advanced: What analytical techniques are most effective for quantifying this compound in environmental samples?

Answer:
Hyphenated techniques such as UPLC-ICP-MS (ultra-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry) enable detection at sub-ppb levels by targeting sulfur isotopes (³²S/³⁴S) . For spectrophotometric analysis, p-nitrophenylazo-1,8-dihydroxynaphthalene-3,6-disulfonic acid serves as a chromogenic reagent, with absorbance measured at 540 nm . Calibration curves should account for matrix effects in wastewater samples, validated via spike-and-recovery experiments .

Advanced: How do conflicting data on biodegradation kinetics of this compound inform experimental design?

Answer:
Discrepancies in degradation rates (e.g., Moraxella sp. vs. Pseudomonas sp.) highlight the need for strain-specific enzyme profiling and transcriptomic analysis to identify rate-limiting steps. For example, oxygenase gene expression levels in Moraxella correlate with degradation efficiency under aerobic conditions, whereas anaerobic systems may require alternative electron acceptors like nitrate . Researchers should conduct time-resolved metabolite tracking (e.g., LC-QTOF-MS) to map intermediate accumulation and adjust nutrient supplementation accordingly .

Advanced: What is the role of this compound in catalytic applications, and how does its structure influence performance?

Answer:
The compound acts as a Brønsted acid catalyst in esterification and condensation reactions due to its strong acidity (pKa ~ 0.5). Its disulfonic groups enhance water solubility, enabling homogeneous catalysis. In Friedel-Crafts alkylation , immobilization on mesoporous silica (e.g., SBA-15) improves recyclability, with activity monitored via ¹H NMR or GC-MS . Comparative studies with naphthalene-2,6-disulfonic acid show that the 1,6-isomer exhibits higher thermal stability (decomposition >250°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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